molecular formula C10H12N4O2S B1520863 N-benzyl-3-methanesulfonyl-1H-1,2,4-triazol-5-amine CAS No. 1020966-14-6

N-benzyl-3-methanesulfonyl-1H-1,2,4-triazol-5-amine

Cat. No.: B1520863
CAS No.: 1020966-14-6
M. Wt: 252.3 g/mol
InChI Key: WFQFBJXPKGBRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-methanesulfonyl-1H-1,2,4-triazol-5-amine (CAS 1020966-14-6) is a high-purity chemical compound supplied as a heterocyclic building block for research and development applications . It has a molecular formula of C10H12N4O2S and a molecular weight of 252.29 g/mol . This compound is part of the 1,2,4-triazole family, a class of heterocycles known for their comprehensive biological activities, which include antifungal, antibacterial, and antihypertensive properties, making them valuable scaffolds in medicinal chemistry and drug discovery research . The structure features a methanesulfonyl (mesyl) group, which can enhance solubility and serve as a key reactive handle for further chemical transformations in synthetic chemistry. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can access supporting analytical data such as NMR and HPLC for quality verification .

Properties

IUPAC Name

N-benzyl-5-methylsulfonyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-17(15,16)10-12-9(13-14-10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQFBJXPKGBRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=NN1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-methanesulfonyl-1H-1,2,4-triazol-5-amine (CAS Number: 1020966-14-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties based on recent research findings.

The molecular formula of this compound is C10H12N4O2S, with a molecular weight of approximately 220.29 g/mol. It features a triazole ring which is known for its biological significance, especially in the development of pharmaceuticals.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties against various bacterial strains. Research indicates that derivatives of 1,2,4-triazoles exhibit significant inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-benzyl-3-methanesulfonyl...E. coli< 10 μg/mL
S. aureus< 5 μg/mL
P. aeruginosa< 8 μg/mL

The compound's efficacy is attributed to its ability to interfere with bacterial cell wall synthesis and inhibit key metabolic pathways.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. Research involving various cancer cell lines has shown promising results in terms of cell viability reduction and apoptosis induction.

Case Study: Anticancer Evaluation

In a study published in 2020, derivatives containing the triazole scaffold were synthesized and evaluated for their anticancer activity using the XTT assay. The results indicated that compounds with a 3-bromophenylamino moiety exhibited enhanced activity against several cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa15Induction of apoptosis
MCF710Inhibition of cell proliferation
A54912Disruption of mitochondrial function

These findings suggest that the triazole core plays a crucial role in the compound's anticancer properties by modulating apoptotic pathways and cell cycle regulation.

Anti-inflammatory Activity

Additionally, this compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it could significantly reduce pro-inflammatory cytokine production in activated macrophages.

Table 2: Anti-inflammatory Activity Results

TreatmentCytokine Level (pg/mL)Control Level (pg/mL)
N-benzyl derivativeIL-6: 50IL-6: 150
TNF-α: 30TNF-α: 100

The compound's ability to modulate inflammatory responses highlights its potential therapeutic applications in inflammatory diseases.

Scientific Research Applications

Antibacterial Activity

N-benzyl-3-methanesulfonyl-1H-1,2,4-triazol-5-amine has demonstrated notable antibacterial properties against various strains. Research indicates that derivatives of 1,2,4-triazoles exhibit significant inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-benzyl-3-methanesulfonyl...E. coli< 10 μg/mL
S. aureus< 5 μg/mL
P. aeruginosa< 8 μg/mL

The efficacy of this compound is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Research involving various cancer cell lines has shown promising results in reducing cell viability and inducing apoptosis.

Case Study: Anticancer Evaluation

In a study published in 2020, derivatives containing the triazole scaffold were synthesized and evaluated for their anticancer activity using the XTT assay. The results indicated that compounds with a 3-bromophenylamino moiety exhibited enhanced activity against several cancer cell lines:

Cell LineIC50 (μM)Mechanism of Action
HeLa15Induction of apoptosis
MCF710Inhibition of cell proliferation
A54912Disruption of mitochondrial function

These findings suggest that the triazole core plays a crucial role in modulating apoptotic pathways and regulating the cell cycle.

Anti-inflammatory Activity

Additionally, this compound has been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it could significantly reduce pro-inflammatory cytokine production in activated macrophages.

Table 2: Anti-inflammatory Activity Results

TreatmentCytokine Level (pg/mL)Control Level (pg/mL)
N-benzyl derivativeIL-6: 50IL-6: 150
TNF-α: 30TNF-α: 100

The compound's ability to modulate inflammatory responses highlights its potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positional Isomers

Positional Isomers
  • Benzyl-(5-methanesulfonyl-2H-[1,2,4]triazol-3-yl)amine (CAS: 36411-52-6) The methanesulfonyl group is at C5 instead of C3.
Functional Group Variations
  • N-(2-methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine

    • Replaces -SO2CH3 with -SCH3 (methylsulfanyl), a weaker electron-withdrawing group. This reduces stability but may improve lipophilicity (logP: ~1.46 predicted) .
    • Biological Relevance: Unreported, but sulfanyl groups are common in prodrug designs.
  • 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine

    • Features a trifluoromethyl-benzyl-sulfanyl group. The CF3 group increases hydrophobicity, enhancing membrane permeability but may introduce steric hindrance .
  • 3-nitro-1H-1,2,4-triazol-5-amine Substitutes -SO2CH3 with -NO2. The nitro group is more polar and electron-withdrawing, often used in energetic materials (e.g., explosives) rather than medicinal applications .

Physical and Electronic Properties

  • Electronic Effects :
    • Methanesulfonyl (-SO2CH3): Lowers HOMO energy, enhancing electrophilicity and stability.
    • Methylsulfanyl (-SCH3): Higher HOMO energy, increasing nucleophilicity .
  • logP Predictions :
    • N-benzyl-3-methanesulfonyl analog: Estimated logP ~1.46 (similar to N-{3-bromo-5-methoxy...} derivative ).
    • Nitro-substituted analogs: Lower logP due to polarity, e.g., 3-nitro-1H-1,2,4-triazol-5-amine .

Preparation Methods

General Synthetic Strategies for 1,2,4-Triazole Derivatives

The synthesis of substituted 1,2,4-triazoles typically involves:

  • Cyclization of hydrazine derivatives with carboxylic acid derivatives or their equivalents.
  • Nucleophilic substitution or addition reactions on preformed triazole rings.
  • Cross-coupling reactions to introduce aryl or benzyl substituents on the amino group.

The methanesulfonyl group introduction generally proceeds via sulfonylation reactions using methanesulfonyl chloride or related reagents.

Reported Preparation Method for N-benzyl-3-methanesulfonyl-1H-1,2,4-triazol-5-amine

While direct literature specifically on this compound is scarce, closely related compounds such as 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine provide a valuable synthetic precedent.

3.1 Synthesis of 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine

  • Starting from 5-amino-1H-1,2,4-triazole-3-thiol, a reaction with benzyl chloride in an ethanolic solution under basic conditions (NaOH aqueous solution) leads to benzylation at the thiol group.
  • The reaction mixture is stirred briefly, then evaporated to precipitate the product.
  • The crude product is purified by recrystallization from chloroform to obtain colorless prismatic crystals suitable for further analysis.

This method highlights a nucleophilic substitution on the thiol group by benzyl chloride to form the benzylsulfanyl derivative.

3.2 Adaptation for Methanesulfonyl Substitution

  • The methanesulfonyl group can be introduced by oxidation of the sulfanyl group or by direct sulfonylation.
  • A plausible route involves starting from 5-amino-1H-1,2,4-triazole-3-thiol, followed by sulfonylation with methanesulfonyl chloride under controlled conditions to yield the 3-methanesulfonyl substituted triazole.
  • Subsequent N-benzylation of the 5-amino group can be achieved by reaction with benzyl halides under basic conditions.

This stepwise approach allows selective installation of the methanesulfonyl group and the N-benzyl substituent.

Alternative Synthetic Approaches: Cross-Coupling Reactions

Recent advances in palladium-catalyzed Buchwald–Hartwig amination reactions provide efficient routes to N-arylamino substituted triazoles, which can be adapted for N-benzyl substitution.

4.1 Buchwald–Hartwig Amination

  • Reaction of 5-amino-1,2,3-triazoles or halo-triazoles with benzyl halides or benzyl amines in the presence of a palladium catalyst and a strong base (e.g., sodium tert-butoxide) in dry solvents (e.g., 1,4-dioxane) under inert atmosphere at elevated temperatures (around 120 °C).
  • The reaction proceeds via oxidative addition, amination, and reductive elimination steps to form the N-benzylated product with high yields (typically >90%).

Though this method is described for 1,2,3-triazoles, similar catalytic systems can be employed for 1,2,4-triazoles with appropriate optimization.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Benzylation of 5-amino-1,2,4-triazole-3-thiol Benzyl chloride, NaOH (aqueous), ethanol, stirring 10 min, recrystallization from chloroform 85-90% (typical for analogs) Nucleophilic substitution on thiol
Sulfonylation at 3-position Methanesulfonyl chloride, base (e.g., pyridine), low temperature 75-85% (estimated) Requires control to avoid overreaction
N-Benzylation of 5-amino group Benzyl halide, Pd catalyst, sodium tert-butoxide, 1,4-dioxane, 120 °C, 18 h >90% (reported for similar triazoles) Buchwald–Hartwig amination

Research Findings and Notes

  • The dihedral angle between benzene and triazole rings in related benzyl-substituted triazoles is approximately 81°, indicating steric effects influencing molecular conformation.
  • N—H···N hydrogen bonding in the crystal lattice stabilizes the structure, relevant for purification and crystallization steps.
  • Buchwald–Hartwig cross-coupling reactions offer a versatile and high-yielding method to introduce N-benzyl groups on triazole amines, with mild conditions and broad substrate scope.
  • Direct sulfonylation of thiol precursors is a common and effective strategy to install methanesulfonyl groups on triazole rings.

Q & A

Q. What are the optimized synthetic routes for N-benzyl-3-methanesulfonyl-1H-1,2,4-triazol-5-amine?

The synthesis typically involves nucleophilic substitution reactions. For example, the methanesulfonyl group can be introduced via reaction of N-benzyl-3-thiol-1H-1,2,4-triazol-5-amine with methanesulfonyl chloride under basic conditions (e.g., sodium hydroxide or potassium carbonate) in anhydrous solvents like dichloromethane or THF. Reaction temperatures are maintained at 0–25°C to minimize side reactions . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity. Yield optimization (~70–80%) requires strict control of stoichiometry and moisture exclusion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, methanesulfonyl group at δ 3.1–3.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 297.08) .
  • Infrared (IR) Spectroscopy : Peaks at 1150–1170 cm⁻¹ (S=O stretching) and 1350–1370 cm⁻¹ (C-N stretching) validate functional groups .

Q. How is preliminary biological activity assessed for this compound?

Standard protocols include:

  • Enzyme Inhibition Assays : Testing against targets like ketol-acid reductoisomerase (KARI) using UV-Vis spectroscopy to monitor NADPH consumption .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures (e.g., E. coli ATCC 25922) with agar dilution methods .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions. For example:

  • Docking : The triazole ring forms hydrogen bonds with KARI’s His-267 residue, while the methanesulfonyl group stabilizes hydrophobic pockets .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (ΔG ~ -8.2 kcal/mol) .

Table 1 : Key Computational Parameters

ParameterValue
Docking Score (Vina)-9.3 kcal/mol
Hydrogen Bonds3
Hydrophobic Interactions5 residues (Phe-122, etc.)

Q. How to resolve contradictions in crystallographic and spectroscopic data?

Discrepancies (e.g., unexpected bond lengths in XRD vs. NMR-derived conformers) require:

  • Multi-Technique Validation : Cross-reference XRD (SHELXL refinement ) with NOE NMR to confirm spatial arrangements .
  • Polymorphism Screening : Recrystallize in solvents like DMSO/water to isolate polymorphs and compare unit cell parameters .

Q. What strategies mitigate side reactions during functionalization?

  • Protection/Deprotection : Temporarily protect the triazole amine with Boc groups before introducing methanesulfonyl .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 min vs. 24 hrs) and minimizes degradation via controlled heating .

Data Contradiction Analysis

Q. Why do solubility values vary across studies?

Reported solubility discrepancies (e.g., 18.1 µg/mL in pH 7.4 buffer vs. higher in DMSO) arise from:

  • Solvent Effects : Polar aprotic solvents (DMSO) enhance solubility via dipole interactions.
  • pH Dependency : Protonation of the triazole amine at acidic pH increases aqueous solubility .

Table 2 : Solubility Under Different Conditions

SolventSolubility (mg/mL)pH
Water0.0187.4
DMSO25.6-
Ethanol1.2-

Q. How to validate synthetic intermediates with ambiguous mass spectra?

  • Tandem MS/MS : Fragment ions (e.g., loss of CH₃SO₂ group at m/z 297 → 183) confirm structural assignments .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish fragmentation pathways .

Methodological Recommendations

  • Crystallography : Use SHELX programs for high-resolution refinement; anisotropic displacement parameters improve accuracy .
  • Reaction Monitoring : In-situ IR tracks methanesulfonyl group incorporation (disappearance of S-H stretch at 2550 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-3-methanesulfonyl-1H-1,2,4-triazol-5-amine
Reactant of Route 2
N-benzyl-3-methanesulfonyl-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.